molecular formula C17H18N4O3 B12271951 2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole

Cat. No.: B12271951
M. Wt: 326.35 g/mol
InChI Key: PWKASXGXQFKKCF-UHFFFAOYSA-N
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Description

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring fused with a piperidine ring, which is further substituted with a methoxypyrimidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole typically involves multiple steps. One common method involves the reaction of 2-aminophenol with piperidine and 5-methoxypyrimidine-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine
  • 2,4-Dimethoxy-5-pyrimidinylboronic acid

Uniqueness

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both benzoxazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H18N4O3/c1-22-13-10-18-16(19-11-13)23-12-6-8-21(9-7-12)17-20-14-4-2-3-5-15(14)24-17/h2-5,10-12H,6-9H2,1H3

InChI Key

PWKASXGXQFKKCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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